Nafarelin

Catalog No.
S536593
CAS No.
76932-56-4
M.F
C66H83N17O13
M. Wt
1322.5 g/mol
Availability
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Nafarelin

CAS Number

76932-56-4

Product Name

Nafarelin

IUPAC Name

(2S)-N-[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2R)-1-[[(2S)-1-[[(2S)-1-[(2S)-2-[(2-amino-2-oxoethyl)carbamoyl]pyrrolidin-1-yl]-5-(diaminomethylideneamino)-1-oxopentan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-3-naphthalen-2-yl-1-oxopropan-2-yl]amino]-3-(4-hydroxyphenyl)-1-oxopropan-2-yl]amino]-3-hydroxy-1-oxopropan-2-yl]amino]-3-(1H-indol-3-yl)-1-oxopropan-2-yl]amino]-3-(1H-imidazol-5-yl)-1-oxopropan-2-yl]-5-oxopyrrolidine-2-carboxamide

Molecular Formula

C66H83N17O13

Molecular Weight

1322.5 g/mol

InChI

InChI=1S/C66H83N17O13/c1-36(2)25-48(58(89)76-47(13-7-23-71-66(68)69)65(96)83-24-8-14-54(83)64(95)73-33-55(67)86)77-60(91)50(28-38-15-18-39-9-3-4-10-40(39)26-38)78-59(90)49(27-37-16-19-43(85)20-17-37)79-63(94)53(34-84)82-61(92)51(29-41-31-72-45-12-6-5-11-44(41)45)80-62(93)52(30-42-32-70-35-74-42)81-57(88)46-21-22-56(87)75-46/h3-6,9-12,15-20,26,31-32,35-36,46-54,72,84-85H,7-8,13-14,21-25,27-30,33-34H2,1-2H3,(H2,67,86)(H,70,74)(H,73,95)(H,75,87)(H,76,89)(H,77,91)(H,78,90)(H,79,94)(H,80,93)(H,81,88)(H,82,92)(H4,68,69,71)/t46-,47-,48-,49-,50+,51-,52-,53-,54-/m0/s1

InChI Key

RWHUEXWOYVBUCI-ITQXDASVSA-N

SMILES

CC(C)CC(C(=O)NC(CCCN=C(N)N)C(=O)N1CCCC1C(=O)NCC(=O)N)NC(=O)C(CC2=CC3=CC=CC=C3C=C2)NC(=O)C(CC4=CC=C(C=C4)O)NC(=O)C(CO)NC(=O)C(CC5=CNC6=CC=CC=C65)NC(=O)C(CC7=CN=CN7)NC(=O)C8CCC(=O)N8

Solubility

Soluble in DMSO

Synonyms

Nafarelin, Nafarelin Acetate, Nafarelin Acetate, Hydrate, Nafarelin Monoacetate, RS 94991 298, RS-94991-298, RS94991298, Synarel

Canonical SMILES

CC(C)CC(C(=O)NC(CCCN=C(N)N)C(=O)N1CCCC1C(=O)NCC(=O)N)NC(=O)C(CC2=CC3=CC=CC=C3C=C2)NC(=O)C(CC4=CC=C(C=C4)O)NC(=O)C(CO)NC(=O)C(CC5=CNC6=CC=CC=C65)NC(=O)C(CC7=CN=CN7)NC(=O)C8CCC(=O)N8

Isomeric SMILES

CC(C)C[C@@H](C(=O)N[C@@H](CCCN=C(N)N)C(=O)N1CCC[C@H]1C(=O)NCC(=O)N)NC(=O)[C@@H](CC2=CC3=CC=CC=C3C=C2)NC(=O)[C@H](CC4=CC=C(C=C4)O)NC(=O)[C@H](CO)NC(=O)[C@H](CC5=CNC6=CC=CC=C65)NC(=O)[C@H](CC7=CN=CN7)NC(=O)[C@@H]8CCC(=O)N8

Description

The exact mass of the compound Nafarelin is 1321.6356 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as Soluble in DMSO. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Amino Acids, Peptides, and Proteins - Peptides - Neuropeptides - Hypothalamic Hormones - Pituitary Hormone-Releasing Hormones - Gonadotropin-Releasing Hormone. It belongs to the ontological category of polypeptide in the ChEBI Ontology tree. The United Nations designated GHS hazard class pictogram is Health Hazard, and the GHS signal word is DangerThe storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).. Use and application categories indicated by third-party sources: Human Drugs -> FDA Approved Drug Products with Therapeutic Equivalence Evaluations (Orange Book) -> Active Ingredients. However, this does not mean our product can be used or applied in the same or a similar way.

Treatment of Hormone-Sensitive Cancers:

Nafarelin's ability to suppress the production of sex hormones like estrogen and testosterone makes it valuable in treating hormone-dependent cancers. One key area of research is its application in prostate cancer. Studies have shown that Nafarelin can effectively reduce prostate-specific antigen (PSA) levels, a marker for prostate cancer progression [].

Regulation of Reproductive Physiology:

Scientists utilize Nafarelin to understand and regulate various aspects of the reproductive system. Its suppressive effect on gonadotropin hormones allows researchers to investigate their role in processes like ovulation, menstruation, and spermatogenesis []. This research helps in developing new contraceptives and fertility treatments.

Treatment of Endometriosis:

Endometriosis is a condition where endometrial tissue grows outside the uterus. Nafarelin's ability to suppress estrogen production can help manage endometriosis symptoms like pain and abnormal bleeding. Research is ongoing to explore its efficacy in long-term management and potential impact on fertility in women with endometriosis [].

Investigation of Puberty and its Disorders:

Nafarelin plays a role in researching disorders related to puberty, such as central precocious puberty (CPP) in children. CPP is characterized by early development of secondary sexual characteristics. Nafarelin's suppressive effect on sex hormone production helps delay puberty progression in CPP cases, allowing for further growth and development [].

Purity

>98% (or refer to the Certificate of Analysis)

Physical Description

Solid

XLogP3

0.8

Exact Mass

1321.6356

Appearance

Solid powder

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

UNII

1X0094V6JV

Sequence

XHWSYXLRPG

Related CAS

76932-60-0 (monoacetate (salt))
86220-42-0 (acetate (salt), hydrate)

GHS Hazard Statements

The GHS information provided by 1 company from 1 notification to the ECHA C&L Inventory.;
H360 (100%): May damage fertility or the unborn child [Danger Reproductive toxicity]

Drug Indication

For treatment of central precocious puberty (true precocious puberty, GnRH-dependent precocious precocity, complete isosexual precocity) in children of both sexes and for the treatment of endometriosis.
FDA Label

Pharmacology

Nafarelin is a potent agonistic analog of gonadotropin-releasing hormone (GnRH). At the onset of administration, nafarelin stimulates the release of the pituitary gonadotropins, luteinizing hormone (LH) and follicle-stimulating hormone (FSH), resulting in a temporary increase of gonadal steroidogenesis. Repeated dosing abolishes the stimulatory effect on the pituitary gland. Twice daily administration leads to decreased secretion of gonadal steroids by about 4 weeks; consequently, tissues and functions that depend on gonadal steroids for their maintenance become quiescent. After nafarelin therapy is discontinued, pituitary and ovarian function normalize and estradiol serum concentrations increase to pretreatment levels. Recurrences of endometriosis are frequent after cessation of any hormonal therapy, or surgery that leaves the ovaries and/or uterus intact.
Nafarelin Acetate is the acetate salt form of nafarelin, a modified synthetic porcine luteinizing hormone (LH)-releasing hormone peptide analog, with gonadotropin-releasing hormone (GnRH) agonist activity. Upon nasal inhalation, nafarelin acetate binds to the GnRH receptor. This initially results in the release of the gonadotropins, follicle-stimulating hormone (FSH) and LH, from the pituitary gland; however, prolonged stimulation of the GnRH receptor desensitizes the receptor, which leads to decreased secretion of FSH and LH. In females, the inhibition of gonadotropin secretion causes hypogonadotropic hypogonadism leading to decreased production of estrogen and progesterone and anovulation. In males, the inhibition of LH secretion prevents the production and release of testosterone from Leydig cells in the testes and causes a significant decline in testosterone production that is near the levels seen following castration.

MeSH Pharmacological Classification

Fertility Agents, Female

ATC Code

H - Systemic hormonal preparations, excl. sex hormones and insulins
H01 - Pituitary and hypothalamic hormones and analogues
H01C - Hypothalamic hormones
H01CA - Gonadotropin-releasing hormones
H01CA02 - Nafarelin

Mechanism of Action

Like GnRH, initial or intermittent administration of nafarelin stimulates release of the gonadotropins luteinizing hormone (LH) and follicle-stimulating hormone (FSH) from the pituitary gland, which in turn transiently increases production of estradiol in females and testosterone in both sexes. However, with continuous daily administration, nafarelin continuously occupies the GnRH receptor, leading to a reversible down-regulation of the GnRH receptors in the pituitary gland and desensitization of the pituitary gonadotropes. This causes a significant and sustained decline in the production of LH and FSH. A decline in gonadotropin production and release causes a dramatic reversible decrease in synthesis of estradiol, progesterone, and testosterone by the ovaries or testes. Like normal endometrium, endometriotic implants contain estrogen receptors. Estrogen stimulates the growth of endometrium. Use of nafarelin induces anovulation and amenorrhea and decreases serum concentrations of estradiol to the postmenopausal range, which induces atrophy of endometriotic implants. However, nafarelin does not abolish the underlying pathophysiology of endometriosis. In children with central precocious puberty receiving nafarelin, serum LH, testosterone, and estradiol concentrations return to prepubertal levels. This results in the supression of secondary sexual characteristics and decrased rate of linear growth and skeletal maturation. Following disconinuation of nafarelin, the effects of the drug is reversed, meaning FSH and LH concentrations usually return to pretreatment levels.

KEGG Target based Classification of Drugs

G Protein-coupled receptors
Rhodopsin family
Gonadotropin-releasing hormone
GNRHR [HSA:2798] [KO:K04280]

Pictograms

Health Hazard

Health Hazard

Other CAS

76932-56-4

Wikipedia

Nafarelin
Nafarelin acetate

FDA Medication Guides

Synarel
Nafarelin Acetate
SPRAY, METERED;NASAL
PFIZER
05/19/2017

Biological Half Life

3 hours

Use Classification

Human Drugs -> FDA Approved Drug Products with Therapeutic Equivalence Evaluations (Orange Book) -> Active Ingredients

Dates

Modify: 2023-08-15
1: Ludwig C, Desmoulins PO, Driancourt MA, Goericke-Pesch S, Hoffmann B. Reversible downregulation of endocrine and germinative testicular function (hormonal castration) in the dog with the GnRH-agonist azagly-nafarelin as a removable implant "Gonazon"; a preclinical trial. Theriogenology. 2009 Apr 15;71(7):1037-45. doi: 10.1016/j.theriogenology.2008.10.015. Epub 2009 Feb 23. PubMed PMID: 19233456.
2: Cheng MH, Yu BK, Chang SP, Wang PH. A randomized, parallel, comparative study of the efficacy and safety of nafarelin versus danazol in the treatment of endometriosis in Taiwan. J Chin Med Assoc. 2005 Jul;68(7):307-14. PubMed PMID: 16038370.
3: Raiman J, Koljonen M, Huikko K, Kostiainen R, Hirvonen J. Delivery and stability of LHRH and Nafarelin in human skin: the effect of constant/pulsed iontophoresis. Eur J Pharm Sci. 2004 Feb;21(2-3):371-7. PubMed PMID: 14757511.
4: Suh J, Lee E, Hwang S, Yoon S, Yoon BK, Bae D, Choi D. Dose of GnRH agonist (nafarelin acetate) affects intrafollicular PAPP-A expression in controlled ovarian hyperstimulation cycle. Eur J Obstet Gynecol Reprod Biol. 2004 Jan 15;112(1):65-8. PubMed PMID: 14687742.
5: Jiménez-Severiano H, D'Occhio MJ, Lunstra DD, Mussard ML, Koch JW, Ehnis LR, Enright WJ, Kinder JE. Effect of chronic treatment with the gonadotrophin-releasing hormone agonist azagly-nafarelin on basal concentrations of LH in prepubertal bulls. Reproduction. 2003 Feb;125(2):225-32. PubMed PMID: 12578536.
6: Franco JG Jr, Baruffi RL, Mauri AL, Petersen CG, Chufallo JE, Felipe V, Garbellini E. Prospective randomized comparison of ovarian blockade with nafarelin versus leuprolide during ovarian stimulation with recombinant FSH in an ICSI program. J Assist Reprod Genet. 2001 Nov;18(11):593-7. PubMed PMID: 11804427; PubMed Central PMCID: PMC3455697.
7: Heinig J, Coenen-Worch V, Cirkel U. Acute exacerbation of chronic maxillary sinusitis during therapy with nafarelin nasal spray. Eur J Obstet Gynecol Reprod Biol. 2001 Dec 1;99(2):266-7. PubMed PMID: 11788185.
8: Takeuchi S, Minoura H, Shibahara T, Tsuiki Y, Noritaka F, Toyoda N. A prospective randomized comparison of routine buserelin acetate and a decreasing dosage of nafarelin acetate with a low-dose gonadotropin-releasing hormone agonist protocol for in vitro fertilization and intracytoplasmic sperm injection. Fertil Steril. 2001 Sep;76(3):532-7. PubMed PMID: 11532477.
9: Palatyński A, Gruszczyńska J, Sobkiewicz S. [Nafarelin acetate (Synarel) and thermocoagulation in the treatment of endometriosis]. Ginekol Pol. 2001 May;72(5):284-9. Polish. PubMed PMID: 11526758.
10: Brett S, Yong PY, Thong KJ. Ovarian hyperstimulation after the sole use of a gonadotrophin-releasing hormone agonist (Nafarelin) as a complication of in vitro fertilisation treatment. J Assist Reprod Genet. 2001 Jun;18(6):353-6. PubMed PMID: 11495415; PubMed Central PMCID: PMC3455846.
11: Bergqvist A; SCANDET Group. A comparative study of the acceptability and effect of goserelin and nafarelin on endometriosis. Gynecol Endocrinol. 2000 Dec;14(6):425-32. PubMed PMID: 11228063.
12: Wong JM, Forrest KA, Snabes SZ, Zhao SZ, Gersh GE, Kennedy SH. Efficacy of nafarelin in assisted reproductive technology: a meta-analysis. Hum Reprod Update. 2001 Jan-Feb;7(1):92-101. PubMed PMID: 11212082.
13: McNulty SJ, Hardy KJ. Two patients with acute intermittent porphyria treated with nafarelin to prevent menstrual exacerbations. J R Soc Med. 2000 Aug;93(8):429-30. PubMed PMID: 10983507; PubMed Central PMCID: PMC1298087.
14: Minaguchi H, Wong JM, Snabes MC. Clinical use of nafarelin in the treatment of leiomyomas. A review of the literature. J Reprod Med. 2000 Jun;45(6):481-9. Review. PubMed PMID: 10900582.
15: Kurabayashi T, Takakuwa K, Tanaka K. Treatment with nafarelin for endometriosis in young women. Efficacy, safety and lipid metabolism. Niigata Nafarelin Study Group. J Reprod Med. 2000 Jun;45(6):454-60. PubMed PMID: 10900577.
16: Sánchez Contreras J, Hernández Vivar LE, Villalobos Cid MA, Risco Cortés RJ. [Conservative treatment of interstitial ectopic pregnancy and endometriosis with laparoscopic methotrexate and potassium chloride and complementary management with nasal nafarelin. Report of a case and review of the literature]. Ginecol Obstet Mex. 2000 Jan;68:35-8. Review. Spanish. PubMed PMID: 10774100.
17: Calvo Lugo GE, Sauceda González LF, Jiménez Perea ML, Díaz Arias FJ. [Treatment of pelvic endometriosis with goserelin acetate or nafarelin acetate. Comparative study]. Ginecol Obstet Mex. 2000 Jan;68:7-14. Spanish. PubMed PMID: 10774095.
18: Nakao A, Iwagaki H, Kanagawa T, Jikuhara A, Matsubara N, Takakura N, Isozaki H, Tanaka N. Crohn's disease mimicking as bowel endometriosis. Are the symptoms reduced by nafarelin acetate? Arch Gynecol Obstet. 2000 Feb;263(3):131-3. PubMed PMID: 10763842.
19: Tahara M, Matsuoka T, Yokoi T, Tasaka K, Kurachi H, Murata Y. Treatment of endometriosis with a decreasing dosage of a gonadotropin-releasing hormone agonist (nafarelin): a pilot study with low-dose agonist therapy ("draw-back" therapy). Fertil Steril. 2000 Apr;73(4):799-804. PubMed PMID: 10731543.
20: Loh SK, Leong NK. Nafarelin acetate for pituitary suppressions in in-vitro fertilisation cycles--a Singaporean experience. Singapore Med J. 1999 Dec;40(12):752-5. PubMed PMID: 10709427.

Explore Compound Types